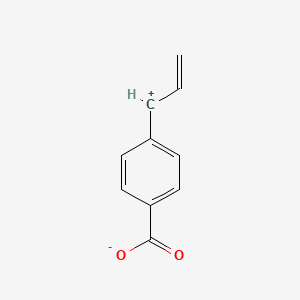

4-(Propa-1,2-dien-1-yl)benzoic acid

Description

Properties

Molecular Formula |

C10H8O2 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-prop-2-enylbenzoate |

InChI |

InChI=1S/C10H8O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2-7H,1H2 |

InChI Key |

VPYBEBVXDFDXCD-UHFFFAOYSA-N |

Canonical SMILES |

C=C[CH+]C1=CC=C(C=C1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Alkylation of 4-Halobenzoic Acid with Propargyl Derivatives

One classical route involves the nucleophilic substitution of a 4-halobenzoic acid (e.g., 4-bromobenzoic acid) with a propargyl or allenyl nucleophile under basic conditions. The reaction proceeds as follows:

- Starting materials: 4-halobenzoic acid and propargyl bromide or propargyl magnesium bromide

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the carboxylic acid and facilitate nucleophilic attack

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)

- Conditions: Inert atmosphere (nitrogen or argon) to prevent oxidation; temperature typically between 0°C and 80°C

- Outcome: Formation of 4-(Propa-1,2-dien-1-yl)benzoic acid via nucleophilic substitution at the para position

This method yields the target compound with moderate to good efficiency, depending on the purity of reagents and reaction time.

Transition-Metal Catalyzed Coupling Reactions

Recent advances have utilized palladium-catalyzed cross-coupling reactions to install the allenyl group onto aromatic carboxylic acids:

- Catalyst system: Palladium acetate (Pd(OAc)2) or palladium acetylacetonate (Pd(acac)2) with phosphine ligands such as DPPP (1,3-bis(diphenylphosphino)propane)

- Substrates: 4-iodobenzoic acid or its derivatives and allenylboronates or allenyl stannanes

- Base: Triethylamine (Et3N) or potassium carbonate

- Solvent: Toluene or dimethylformamide

- Conditions: Heating at 80–100°C under nitrogen atmosphere for 12–24 hours

- Advantages: High regioselectivity for para-substitution, good yields, and tolerance of functional groups

This catalytic approach allows for efficient synthesis with high purity and scalability.

Esterification Followed by Hydrolysis

Another approach involves the preparation of an ester intermediate followed by hydrolysis to yield the free acid:

- Step 1: Synthesis of ethyl 4-(Propa-1,2-dien-1-yl)benzoate via coupling of ethyl 4-bromobenzoate with propargyl reagents under catalytic conditions

- Step 2: Hydrolysis of the ester using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) to liberate the carboxylic acid

- Reaction conditions: Mild heating (60–80°C) for hydrolysis; purification by recrystallization or column chromatography

- Outcome: High purity this compound with yields typically above 85%

This method is advantageous for controlling purity and is amenable to scale-up.

Comparative Data Table of Preparation Methods

| Method | Catalyst / Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation of 4-halobenzoic acid | K2CO3 or NaH | DMF or THF | 0–80 | 60–75 | 90–95 | Requires inert atmosphere; moderate yields |

| Pd-catalyzed coupling | Pd(acac)2 + DPPP, Et3N | Toluene or DMF | 80–100 | 80–90 | >95 | High regioselectivity, scalable |

| Esterification + hydrolysis | H2SO4 (esterification), NaOH (hydrolysis) | Ethanol, aqueous | 60–80 | 85–90 | 95–98 | High purity product; two-step process |

Analytical and Characterization Techniques

To confirm the structure and purity of this compound, the following techniques are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify the presence of the allenyl group and para-substitution pattern by characteristic chemical shifts and coupling constants.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula C10H8O2 and detects impurities.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and separation of positional isomers.

- Infrared Spectroscopy (IR): Identification of carboxylic acid functional group and C=C stretching vibrations of the allene.

- X-ray Crystallography: For solid-state structural confirmation when crystals are available.

Research Discoveries and Advances

- The palladium-catalyzed coupling method has been shown to provide superior regioselectivity and yield compared to classical alkylation, enabling the synthesis of para-substituted allenyl benzoic acids with minimal byproducts.

- Esterification followed by hydrolysis remains a reliable method for obtaining high-purity products, especially useful in industrial settings.

- Computational studies support the assignment of NMR signals and predict the electronic effects of para-substitution on the allene reactivity.

- The presence of the allene moiety in the para position influences the compound’s reactivity in cycloaddition and metal-catalyzed transformations, making it a valuable intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Propa-1,2-dien-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The propa-1,2-dien-1-yl group can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like bromine or nitrating agents can be used in the presence of catalysts such as iron(III) chloride.

Major Products Formed

Oxidation: Formation of epoxides or carboxylic acids.

Reduction: Formation of saturated benzoic acid derivatives.

Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-(Propa-1,2-dien-1-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Propa-1,2-dien-1-yl)benzoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The propa-1,2-dien-1-yl group may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Key Observations :

- The allenyl group in this compound introduces greater electron-withdrawing effects compared to vinyl or allyl substituents due to the sp-hybridized carbons in the allene. This likely enhances the acidity of the carboxylic acid group relative to benzoic acid (pKa ~4.2) and 4-allylbenzoic acid .

- The molecular weight of this compound is higher than that of 4-vinylbenzoic acid, reflecting the additional carbon and hydrogen atoms in the allenyl group.

Reactivity and Stability

- Allenyl Group Reactivity : The cumulated diene system in this compound is highly polarized, making it reactive in [2+2] or [4+2] cycloadditions. This contrasts with 4-vinylbenzoic acid, which participates primarily in conjugate additions or polymerizations .

- Stability : Allenyl compounds are generally less stable than their vinyl or allyl counterparts due to strain in the cumulated double bonds. This may necessitate specialized storage conditions (e.g., inert atmospheres, low temperatures), though specific guidelines are unavailable .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(Propa-1,2-dien-1-yl)benzoic acid, and what purity levels can be achieved under optimized conditions?

- Methodological Answer : Copper-catalyzed hydrocarboxylation of N-allenyl derivatives is a validated approach for synthesizing benzoic acid derivatives with propenyl groups. For example, the reaction of N-(propa-1,2-dien-1-yl)methanesulfonamide with benzoic acid using CuI as a catalyst yields allyl benzoate derivatives with ~50-60% efficiency under optimized conditions . Purity levels exceeding 95% can be achieved via flash chromatography (eluent systems: cyclohexane/AcOEt). Similar protocols may apply to this compound synthesis.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For related compounds, ¹H NMR (400 MHz) and ¹³C NMR (101 MHz) in CDCl₃ resolve signals for aromatic protons (δ 7.0–8.1 ppm), propenyl groups (δ 4.7–5.6 ppm), and carboxylate moieties (δ 166–167 ppm). High-resolution mass spectrometry (HRMS-ESI-TOF) confirms molecular ion peaks (e.g., [M + Na]⁺ or [M + H]⁺) with <1 ppm error .

Advanced Research Questions

Q. How does the propenyl group's electronic configuration influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : The propenyl group’s conjugated double bonds (allene system) enhance electron delocalization, increasing reactivity as a dienophile. Computational studies (e.g., DFT) predict regioselectivity in cycloaddition reactions. Experimentally, substituents on the benzene ring (e.g., electron-withdrawing carboxyl groups) further polarize the propenyl moiety, favoring [4+2] cycloaddition with electron-rich dienes .

Q. What strategies can mitigate decomposition of this compound during prolonged storage?

- Methodological Answer : Stabilization requires inert atmospheres (N₂/Ar) and low-temperature storage (-20°C). For analogous esters (e.g., Ethyl 3-(propa-1,2-dien-1-yl)benzoate), exclusion of moisture and light prevents hydrolysis and radical-induced degradation. Lyophilization in amber vials with desiccants (e.g., silica gel) extends shelf life .

Q. How can researchers resolve contradictory results in biological activity studies of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., anti-inflammatory vs. inactive results) may arise from assay conditions (pH, solvent polarity) or impurity interference. Reproducible protocols include:

- Standardizing solvent systems (e.g., DMSO concentration ≤0.1% v/v).

- Validating purity via HPLC (>98%) and LC-MS.

- Using isogenic cell lines to minimize genetic variability .

Q. What computational methods are suitable for predicting the binding affinity of this compound derivatives to target enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate ligand-receptor interactions. For oxadiazole-containing analogs, QSAR models correlate substituent electronegativity with binding to cyclooxygenase-2 (COX-2) (R² > 0.85). Free energy perturbation (FEP) calculations refine ΔGbinding predictions .

Methodological Considerations

- Synthesis Optimization : Reaction yields for related compounds vary with catalyst loading (e.g., 10 mol% CuI optimal in ). Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps.

- Biological Assays : Dose-response curves (IC₅₀) for this compound derivatives should include positive controls (e.g., aspirin for COX inhibition) .

- Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: WGURDCUILNHQJP-UHFFFAOYSA-N for structural analogs) to confirm identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.